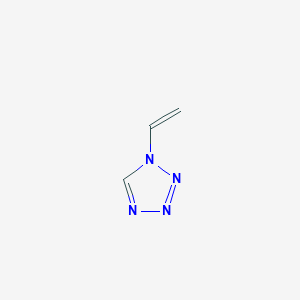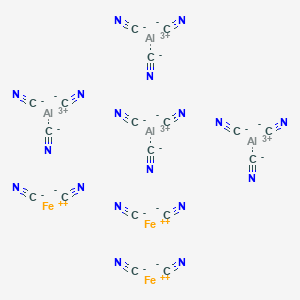
1-Éthényl-1H-tétrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-1H-tetrazole is a useful research compound. Its molecular formula is C3H4N4 and its molecular weight is 96.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethenyl-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethenyl-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications médicinales et pharmaceutiques
Le tétrazole et ses dérivés, y compris le 1-éthényl-1H-tétrazole, jouent un rôle très important dans les applications médicinales et pharmaceutiques . Ils peuvent être synthétisés en utilisant des approches écologiques telles que l'utilisation de l'eau comme solvant, des conditions modérées, des extractions non toxiques, une mise en place facile, un faible coût, etc., avec des rendements bons à excellents .
Synthèse de précurseurs de monomères de tétrazole
L'alkylation du 1H-tétrazole et du 5-méthyl-1H-tétrazole avec le 2-chloro- et le 2-bromoéthanol dans de l'acide sulfurique concentré donne des précurseurs du 2-éthényl-2H-tétrazole et du 2-éthényl-5-méthyl-2H-tétrazole avec des rendements préparatifs . Le processus d'alkylation en acide sulfurique deutéré a été étudié par spectroscopie RMN du 1H .
Inhibition de la corrosion de l'aluminium
Le 1-phényl-1H-tétrazole-5-thiol, un dérivé du 1H-tétrazole, est un inhibiteur efficace de la corrosion de l'aluminium en solution de 1M HCl .
Synthèse de blocs de construction oxacycliques
Le 1-phényl-1H-tétrazole-5-thiol a été utilisé dans la synthèse de blocs de construction oxacycliques via des réactions de cyclisation radicalaire hautement stéréosélectives et de métathèse d'oléfines .
Utilisation dans les matériaux énergétiques
Les polymères de tétrazole, qui peuvent être dérivés du 1-éthényl-1H-tétrazole, ont suscité un grand intérêt ces dernières années pour leur application en tant que matériaux énergétiques, en particulier en tant que poudres à canon .
Utilisation en catalyse
Les polymères de tétrazole sont également utilisés dans le domaine de la catalyse . L'ensemble unique de propriétés du cycle tétrazole, qui se caractérise par une enthalpie de formation élevée, une teneur élevée en azote et une capacité de complexation, le rend adapté à cette application .
Utilisation dans les membranes échangeuses d'ions
Les polymères de tétrazole sont utilisés dans les membranes échangeuses d'ions
Safety and Hazards
1-Ethenyl-1H-tetrazole presents an extreme risk of explosion by shock, friction, fire, or other sources of ignition . It reacts violently with strong oxidizers and can react exothermically with reducing agents . Heating or burning releases toxic and corrosive nitrogen oxides, carbon monoxide, carbon dioxide .
Orientations Futures
There have been significant developments in the synthesis of 5-substituted 1H-tetrazoles, including 1-Ethenyl-1H-tetrazole . Researchers are still working to develop more efficient and ecofriendly methods for their synthesis . These compounds are being actively studied, are in various stages of clinical trials, or have recently been approved for use as pharmaceuticals .
Mécanisme D'action
Target of Action
It’s known that tetrazole derivatives, such as oteseconazole and quilseconazole, inhibit the fungal enzyme cytochrome p450 . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Similar tetrazole compounds act by inhibiting the fungal enzyme cytochrome p450 . This inhibition disrupts the biosynthesis of ergosterol, leading to alterations in the fungal cell membrane’s structure and function .
Biochemical Pathways
Tetrazole compounds generally interfere with the ergosterol biosynthesis pathway by inhibiting the cytochrome p450 enzyme . This disruption can lead to downstream effects such as impaired fungal cell growth and proliferation .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that 1-Ethenyl-1H-tetrazole may have good bioavailability and metabolic stability.
Result of Action
The inhibition of the cytochrome p450 enzyme by similar tetrazole compounds can lead to the disruption of fungal cell membrane integrity, impairing cell growth and proliferation .
Analyse Biochimique
Biochemical Properties
1-Ethenyl-1H-tetrazole is known to play a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Cellular Effects
The effects of 1-Ethenyl-1H-tetrazole on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Molecular Mechanism
The molecular mechanism of 1-Ethenyl-1H-tetrazole involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, tetrazoles have been found to inhibit the fungal enzyme cytochrome P450 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethenyl-1H-tetrazole change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, a phase transition of 1H-tetrazole was identified above 2.6 GPa, and the high-pressure structure was determined with one molecule in a unit cell .
Dosage Effects in Animal Models
The effects of 1-Ethenyl-1H-tetrazole vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For instance, a series of 5-(4-alkoxyphenylalkyl)-1H-tetrazole derivatives were evaluated for their antidiabetic effects in two genetically obese and diabetic animal models .
Metabolic Pathways
1-Ethenyl-1H-tetrazole is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses .
Transport and Distribution
1-Ethenyl-1H-tetrazole is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
1-ethenyltetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4/c1-2-7-3-4-5-6-7/h2-3H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHYKUNBEOOKRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=NN=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508963 |
Source


|
| Record name | 1-Ethenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17578-18-6 |
Source


|
| Record name | 1-Ethenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)



![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)





